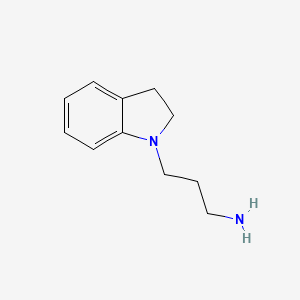

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine” is an organic compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 . This compound is in liquid form .

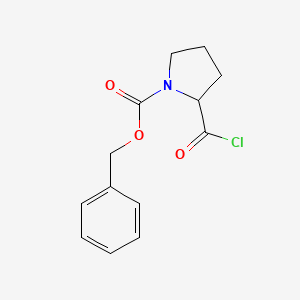

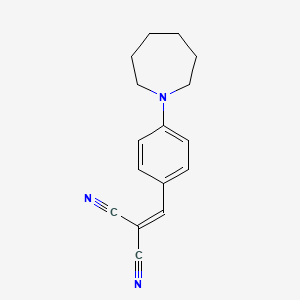

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

- Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Indoles, both natural and synthetic, show various biologically vital properties .

- The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

- The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

- The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Pharmaceutical Research

Organic Chemistry

Anti-Inflammatory Research

- Indoles are a significant heterocyclic system in natural products and drugs . They are found in proteins in the form of amino acids, such as tryptophan .

- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- “3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 61123-70-4 .

- It is a liquid at room temperature and has a molecular weight of 176.26 .

- This compound could be used as an intermediate in the synthesis of other chemical compounds .

Alkaloid Synthesis

Chemical Synthesis

Pharmacological Research

- Indole derivatives are prevalent moieties present in selected alkaloids .

- They are important types of molecules and natural products and play a main role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Indole derivatives can be used in the synthesis of new materials .

- They can be used as building blocks in the synthesis of complex organic molecules .

Medicinal Chemistry

Material Science

Biochemistry

Safety And Hazards

The compound has been classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

3-(2,3-dihydroindol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUUORGEWIRLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424334 |

Source

|

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

CAS RN |

61123-70-4 |

Source

|

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)